Home > Products > Screening Compounds P88019 > Methotrimeprazine
Methotrimeprazine - 60-99-1

Methotrimeprazine

Catalog Number: EVT-273428
CAS Number: 60-99-1
Molecular Formula: C19H24N2OS
Molecular Weight: 328.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Methotrimeprazine, also known as Methotrimeprazine, is a phenothiazine derivative. [] (https://www.semanticscholar.org/paper/064cde91c70e317c38d96e6628ba06c940bbfa01) It is the levorotatory enantiomer of Methotrimeprazine. [] (https://www.semanticscholar.org/paper/130a05e50812410412305d739820d1912188548e) While primarily recognized for its pharmacological applications, [] (https://www.semanticscholar.org/paper/7e3f1f16f4fc9ccc7a6c6c2ff751804dfd377863) Methotrimeprazine has also found utility in scientific research, particularly in studies investigating receptor interactions, neurochemical mechanisms, and physiological responses.

Overview

Levomepromazine is a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. It is classified as a phenothiazine derivative, which acts by antagonizing various neurotransmitter receptors in the brain, particularly dopamine and serotonin receptors. Although it has been available for several decades, its use has declined in many regions due to the emergence of newer antipsychotic medications with more favorable side effect profiles. Levomepromazine is also known for its sedative properties and is sometimes used in palliative care settings to manage agitation and severe anxiety.

Source and Classification

Levomepromazine is derived from phenothiazine, a class of compounds known for their antipsychotic effects. It is specifically recognized as a racemic mixture of the enantiomers of 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine. The compound is marketed under various brand names, including Nozinan and Tisercin, and is classified under the World Health Organization's list of essential medicines, highlighting its importance in healthcare.

Synthesis Analysis

Methods and Technical Details

The synthesis of levomepromazine typically involves the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride. This reaction is carried out in xylene with the presence of sodamide at elevated temperatures (approximately 130°C) for an extended period (around 20 hours). Following this, acid-base treatment is employed to isolate the product .

The improved industrial synthesis method emphasizes environmental safety and cost-effectiveness by minimizing solvent use and hazardous materials. The process includes:

  1. Condensation Reaction: Combining 2-methoxyphenothiazine with an alkylating agent.
  2. Isolation: Using filtration or centrifugation to isolate the desired compound.
  3. Purification: High vacuum distillation to achieve high purity levels (greater than 99%) without extensive solvent extraction .
Molecular Structure Analysis

Structure and Data

Levomepromazine has a complex molecular structure characterized by a phenothiazine core with a methoxy group and a dimethylaminoalkyl side chain. Its molecular formula is C_{18}H_{22}N_{2}OS, with a molecular weight of approximately 318.44 g/mol. The structure can be represented as follows:

Molecular Structure C18H22N2OS\text{Molecular Structure }C_{18}H_{22}N_{2}OS

The compound's stereochemistry plays a crucial role in its pharmacological activity, with specific enantiomers exhibiting varying affinities for neurotransmitter receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Levomepromazine undergoes various chemical reactions during its synthesis and metabolism:

  1. N-Alkylation: The key reaction involves N-alkylation of 2-methoxyphenothiazine, which forms the core structure of levomepromazine.
  2. Metabolism: In vivo, levomepromazine is metabolized primarily in the liver, producing several metabolites, including N-desmethyl levomepromazine and levomepromazine sulfoxide, which also exhibit pharmacological activity .

The metabolic pathways are significant as they influence both efficacy and safety profiles.

Mechanism of Action

Process and Data

Levomepromazine exerts its therapeutic effects primarily through antagonism at various neurotransmitter receptors:

  • Dopamine Receptors: It blocks D1, D2, D3, and D4 subtypes, which are implicated in psychotic symptoms.
  • Serotonin Receptors: It antagonizes 5-HT1 and 5-HT2 receptors, contributing to its mood-stabilizing effects.
  • Other Receptors: Levomepromazine also affects histaminergic, alpha-adrenergic, and muscarinic receptors .

This broad receptor profile accounts for both its antipsychotic effects and side effects such as sedation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Levomepromazine exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to pale yellow crystalline powder.
  • Solubility: Soluble in water (at pH-dependent levels), ethanol, and chloroform.
  • Melting Point: Approximately 126–130°C.
  • Half-Life: Ranges from 15 to 30 hours, allowing for once-daily dosing in clinical settings .

These properties are essential for formulation development and therapeutic application.

Applications

Scientific Uses

Levomepromazine's primary applications include:

  1. Psychiatric Treatment: Used for managing schizophrenia and acute psychosis.
  2. Palliative Care: Employed to alleviate severe anxiety or agitation in terminally ill patients.
  3. Sedation: Its sedative properties make it useful in various medical settings where calming patients is necessary.

Research continues into its efficacy compared to newer antipsychotics, particularly regarding its unique receptor profile that may offer advantages in certain patient populations .

Pharmacological Mechanisms of Levomepromazine in Neuropsychiatric Modulation

Receptor Binding Profiles and Neurotransmitter System Interactions

Levomepromazine functions as a multi-receptor antagonist with moderate-to-high affinity across several critical neurotransmitter systems. Quantitative receptor binding studies demonstrate the following pharmacological profile [1] [7]:

Dopamine D₂ receptors: Exhibits moderate antagonism (Ki ≈ 5-20 nM) which underlies its antipsychotic efficacy. This D₂ blockade occurs predominantly in mesolimbic pathways, reducing positive symptoms of psychosis without causing severe extrapyramidal side effects (EPS) at therapeutic doses [1].• Serotonin 5-HT₂ₐ receptors: Demonstrates potent antagonism (Ki ≈ 1-5 nM), exceeding that of many typical antipsychotics. This action contributes to mood stabilization, reduced anxiety, and diminished EPS risk [6] [7].• Adrenergic α₁ receptors: Strong antagonism (Ki ≈ 0.5-2 nM) explains its significant sedative and hypotensive effects. This property is clinically exploited in palliative care for agitation management [1] [6].• Histamine H₁ receptors: High-affinity binding (Ki ≈ 1-3 nM) contributes substantially to sedative effects and anti-nausea properties via chemoreceptor trigger zone modulation [1] [8].• Muscarinic M₁ receptors: Moderate antagonism produces anticholinergic effects including dry mouth and constipation, though less pronounced than with some other phenothiazines [5] [8].

Table 1: Receptor Binding Profile of Levomepromazine

Receptor TypeAffinity (Ki nM)Primary Functional ConsequencesTherapeutic Implications
Dopamine D₂5-20Antipsychotic efficacySchizophrenia management
5-HT₂ₐ1-5Mood stabilization, anxiolysisReduced EPS, negative symptoms
α₁-adrenergic0.5-2Sedation, hypotensionAgitation control
H₁ histaminergic1-3Sedation, antiemesisNausea management, sedation
M₁ muscarinic20-50Anticholinergic effectsSide effect profile

Metabolically, levomepromazine undergoes CYP450-mediated biotransformation primarily via CYP3A4 and CYP1A2 isoenzymes to active metabolites including N-desmethyllevomepromazine and levomepromazine sulfoxide. The N-desmethyl metabolite retains significant D₂ and α₁ receptor affinity (approximately 80% of parent compound activity), contributing to the drug's extended pharmacological effects despite lower plasma concentrations. The sulfoxide metabolite exhibits substantially reduced receptor activity [7].

Dopaminergic vs. Serotonergic Pathway Selectivity in Antipsychotic Action

Levomepromazine exhibits a distinctive 5-HT₂ₐ/D₂ binding ratio of approximately 0.25-0.5, positioning it between classical typical antipsychotics (e.g., haloperidol ratio >10) and atypical agents (e.g., clozapine ratio ≈ 0.1). This balanced receptor affinity profile underpins its unique clinical effects [1] [6]:

Mesolimbic selectivity: Compared to haloperidol, levomepromazine demonstrates preferential binding in limbic versus striatal regions, resulting in reduced incidence of drug-induced movement disorders. Clinical studies show significantly lower requirements for antiparkinsonian medications (RR 0.39, 95% CI 0.17-0.90; NNTB=5) and less tremor (RR 0.12, 95% CI 0.02-0.87; NNTB=3) versus haloperidol [9].• Negative symptom modulation: Through 5-HT₂ₐ receptor blockade in prefrontal cortex circuits, levomepromazine enhances dopaminergic and glutamatergic neurotransmission in cortical regions. This mechanism potentially addresses negative symptoms and cognitive dysfunction in schizophrenia, with studies demonstrating significant improvements in BPRS (WMD -9.00, CI -17.46 to -0.54) and PANSS (WMD -15.90, CI -30.30 to -1.50) scores versus chlorpromazine [9].• Mood-regulating effects: The potent serotonergic component contributes to antidepressant-like properties via downstream effects on neurotrophic factors and neuroplasticity. This pharmacological action is clinically relevant in schizoaffective disorders where levomepromazine demonstrates particular utility [5] [8].

Table 2: Comparative Receptor Pathway Engagement

Pharmacological FeatureDopaminergic PathwaysSerotonergic PathwaysFunctional Integration
Primary Receptor TargetD₂ antagonism5-HT₂ₐ antagonismBalanced affinity ratio
Therapeutic OutcomePositive symptom controlNegative symptom improvementComprehensive symptom management
Neuroanatomical FocusMesolimbic pathwayPrefrontal cortexCorticolimbic integration
Distinguishing FeatureLower EPS than typical antipsychoticsReduced anhedonia/amotivationUnique clinical profile

The integrated modulation of these pathways enables levomepromazine's efficacy in treatment-resistant schizophrenia, where its broad receptor profile addresses multiple neurotransmitter abnormalities simultaneously. Binding studies in human brain tissue confirm significantly greater affinity for both α₁ and 5-HT₂ binding sites compared to clozapine or chlorpromazine (p<0.01), potentially explaining beneficial effects in refractory cases [2] [6].

Calcium Signaling Modulation and Implications for Neuroprotection

Beyond receptor antagonism, levomepromazine demonstrates potentially neuroprotective properties through modulation of intracellular calcium dynamics and oxidative pathways:

Calcium channel modulation: Electrophysiological studies indicate voltage-gated calcium channel inhibition, particularly L-type channels, reducing calcium influx during excitotoxic conditions. This attenuates calcium-mediated activation of proteases, lipases, and endonucleases responsible for neuronal degradation [3] [7].• Mitochondrial protection: By preventing pathological calcium cycling across mitochondrial membranes, levomepromazine maintains mitochondrial membrane potential and reduces cytochrome c release, a critical initiator of apoptosis. This mechanism shows particular relevance in glutamate-exposed neurons where calcium overload precipitates mitochondrial permeability transition pore opening [3].• Antioxidant activity: Demonstrates potent reactive oxygen species (ROS) scavenging independent of receptor interactions. In vitro studies confirm inhibition of lipid peroxidation (IC₅₀ ≈ 15μM) and superoxide radical scavenging (IC₅₀ ≈ 25μM), protecting neuronal membranes from oxidative degradation during ischemic or inflammatory insults [3] [7].

Table 3: Neuroprotective Mechanisms of Levomepromazine

MechanismExperimental ModelObserved EffectSignificance
Calcium influx inhibitionGlutamate-injured HT-22 cells40-50% reduction in intracellular Ca²⁺ overloadAttenuated excitotoxicity
Lipid peroxidation inhibitionRat brain homogenates70-80% reduction in malondialdehyde formationReduced oxidative membrane damage
Mitochondrial protectionIsolated rat brain mitochondriaPreservation of membrane potential (ΔΨm)Maintained cellular energetics
Apoptosis regulationExcitotoxic mouse modelsReduced caspase-3 activationDiminished neuronal apoptosis

In developing brain models, levomepromazine (25-50μM) reduced glutamate-induced cytotoxicity by 40-50% in HT-22 hippocampal neuronal cells without inducing developmental apoptosis when administered alone. However, in vivo models of neonatal excitotoxic brain injury demonstrated no significant neuroprotection at clinically relevant doses, indicating potential context-dependent efficacy [3]. The CYP450 enzyme inhibition profile (particularly CYP2D6 and CYP3A4) may indirectly influence neuroprotection through drug-drug interactions affecting concentrations of neuroactive compounds [7].

These multifaceted mechanisms position levomepromazine uniquely among classical neuroleptics, with pharmacological properties extending beyond symptomatic management toward potential disease modification in neurodegenerative conditions. However, clinical translation of these neuroprotective effects requires further validation in disease-relevant models and patient populations.

Properties

CAS Number

60-99-1

Product Name

Levomepromazine

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

Solubility

5.25e-03 g/L

Synonyms

Levomepromazine; Levomepromazin; Levomepromazinum; Mepromazine; Methotrimeprazine; Methoxytrimeprazine; Milezin; Minozinan; Neozine; Neurocil.

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.